molecular formula C10H14O2 B156150 [[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane CAS No. 1886-89-1

[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane

Cat. No. B156150
CAS RN: 1886-89-1
M. Wt: 166.22 g/mol
InChI Key: YQJCMJPWVZEDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMPO and is a highly reactive molecule that can be used in a variety of applications. In

Mechanism Of Action

DMPO acts as a spin trap by reacting with free radicals to form a stable adduct. This adduct can then be analyzed using electron paramagnetic resonance (EPR) spectroscopy to determine the identity and concentration of the free radical. DMPO has been shown to react with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals.

Biochemical And Physiological Effects

DMPO has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in a variety of cell types, including endothelial cells, smooth muscle cells, and neurons. DMPO has also been shown to protect against ischemia-reperfusion injury in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DMPO in lab experiments is its ability to act as a spin trap for free radicals. This allows researchers to study the identity and concentration of free radicals in biological systems. However, DMPO has some limitations, including its potential toxicity and the need for specialized equipment, such as EPR spectroscopy, to analyze the adducts formed.

Future Directions

There are many future directions for research on DMPO. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the use of DMPO in studies of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal conditions for using DMPO in lab experiments and to explore the potential toxicity of this compound.

Synthesis Methods

DMPO can be synthesized using a variety of methods, including epoxidation of the corresponding allylic alcohol, reaction of the corresponding allylic chloride with sodium hydroxide, and oxidation of the corresponding allylic alcohol with dimethyl dioxirane. The most common method of synthesizing DMPO is through the reaction of the corresponding allylic alcohol with m-chloroperbenzoic acid.

Scientific Research Applications

DMPO has been extensively studied in scientific research due to its ability to act as a spin trap for free radicals. This compound has been used to study a variety of biological processes, including oxidative stress, inflammation, and apoptosis. DMPO has also been used in studies of cardiovascular disease, cancer, and neurodegenerative diseases.

properties

CAS RN

1886-89-1

Product Name

[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2-methylhex-5-en-3-yn-2-yloxymethyl)oxirane

InChI

InChI=1S/C10H14O2/c1-4-5-6-10(2,3)12-8-9-7-11-9/h4,9H,1,7-8H2,2-3H3

InChI Key

YQJCMJPWVZEDPX-UHFFFAOYSA-N

SMILES

CC(C)(C#CC=C)OCC1CO1

Canonical SMILES

CC(C)(C#CC=C)OCC1CO1

Other CAS RN

1886-89-1

Origin of Product

United States

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